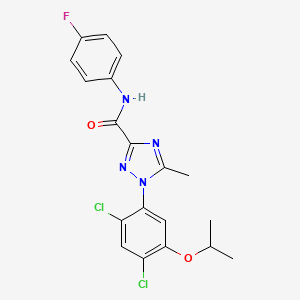
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2FN4O2 and its molecular weight is 423.27. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The triazole derivatives, including 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, possess valuable pharmacological properties. Specifically, they exhibit anti-convulsive activity and are useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Characterization
Various synthetic routes and characterizations of triazole derivatives have been explored. These studies involve the synthesis of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines with significant antibacterial and anticancer screening (Holla et al., 2001). Another study identifies a new triazole derivative named 3,5-AB-CHMFUPPYCA, emphasizing the importance of accurate identification and characterization in research chemicals (McLaughlin et al., 2016).
Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, some derivatives have been found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007). Additionally, a study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrated their promising antimicrobial agents against primary pathogens (Pokhodylo et al., 2021).
Antitumor Activity
Triazole derivatives have shown potential in antitumor activity. Certain compounds have been found to exhibit in vitro antitumor activity against a variety of cancer cell lines, including leukemia, lung cancer, melanoma, and breast cancer (Bhat et al., 2009).
Catalysis and Crystallography
The role of triazole compounds in catalysis and their crystallography have also been studied. For example, a catalyst- and solvent-free synthesis of a specific triazole derivative through a microwave-assisted Fries rearrangement, including X-ray structural and theoretical studies, was performed (Moreno-Fuquen et al., 2019).
Caspase-3 Inhibitors
Novel 1,2,3-triazoles have been prepared and evaluated as inhibitors against caspase-3/-7, with significant implications in inhibiting apoptosis in human cells (Guo et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4O2/c1-10(2)28-17-9-16(14(20)8-15(17)21)26-11(3)23-18(25-26)19(27)24-13-6-4-12(22)5-7-13/h4-10H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZTODZEZMNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

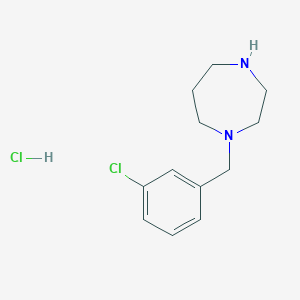
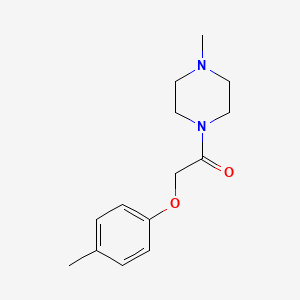
![(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide](/img/structure/B2778583.png)
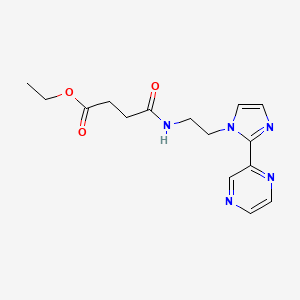
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
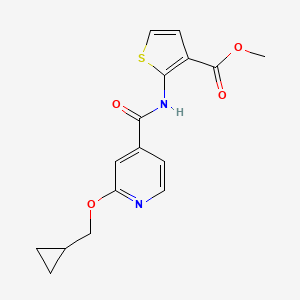
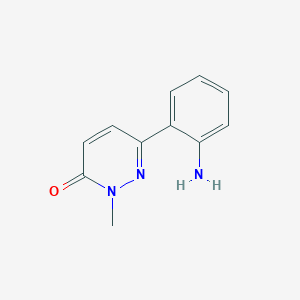
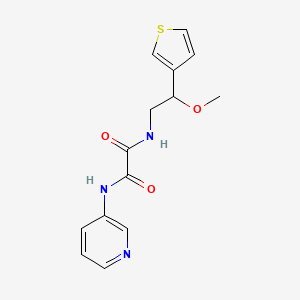
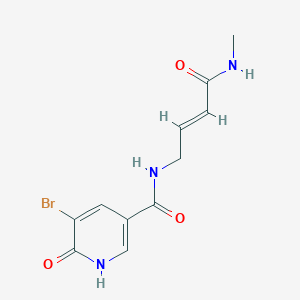
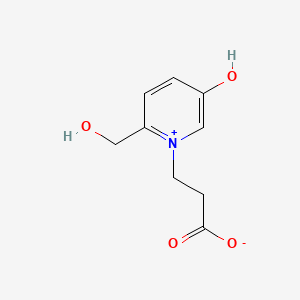
![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)
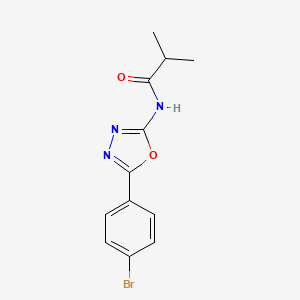
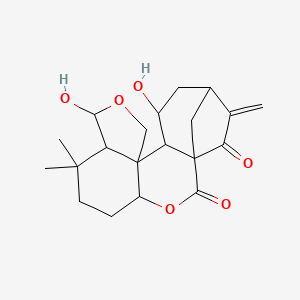
![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)